3-methyl-5-phenyl-1H-1,2,4-triazole
Description
Significance of 1,2,4-Triazoles in Contemporary Chemical and Biological Sciences
The 1,2,4-triazole (B32235) nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in modern medicinal chemistry and materials science. nih.gov These compounds are recognized for their diverse and potent biological activities, which has led to their incorporation into a wide array of clinically used drugs. nih.govwisdomlib.org The structural features of the 1,2,4-triazole ring, including its ability to participate in hydrogen bonding, its dipole character, rigidity, and solubility, contribute to its high affinity for biological receptors. nih.gov
In the realm of medicine, 1,2,4-triazole derivatives have demonstrated a broad spectrum of pharmacological effects, including antifungal, antibacterial, antiviral, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. bohrium.comresearchgate.netzsmu.edu.ua Notably, the antifungal mechanism of many triazole-based drugs involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047) in fungi. nih.gov The emergence of drug-resistant pathogens continually drives research into novel 1,2,4-triazole derivatives with improved efficacy and a broader spectrum of activity. nih.gov Beyond their medicinal applications, 1,2,4-triazoles are also utilized in agriculture as fungicides and herbicides and have found applications in polymer chemistry and materials science. nih.govchemimpex.com
Overview of 3-Methyl-5-Phenyl-1H-1,2,4-Triazole within the Triazole Class
Within the extensive family of 1,2,4-triazoles, this compound is a specific derivative that has garnered attention for its synthetic utility and potential biological applications. Its structure features a methyl group at the 3-position and a phenyl group at the 5-position of the 1H-1,2,4-triazole ring. This particular substitution pattern influences its physicochemical properties and biological activity. The presence of the phenyl group can contribute to hydrophobic interactions with biological targets, while the methyl group can affect its metabolic stability and steric interactions.
Scope and Research Focus of the Review
This article focuses exclusively on the chemical compound this compound. The subsequent sections will detail its synthesis, spectroscopic characterization, and crystal structure. Furthermore, the known biological activities of this specific compound and its closely related derivatives will be reviewed, highlighting its potential in various therapeutic areas. The aim is to provide a comprehensive and scientifically accurate overview based on existing research findings, without delving into dosage, administration, or safety profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-phenyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCLXNPHJKRLPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344087 | |
| Record name | 5-methyl-3-phenyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3213-91-0 | |
| Record name | 5-methyl-3-phenyl-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-phenyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Methyl 5 Phenyl 1h 1,2,4 Triazole Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 1,2,4-triazole (B32235) derivatives. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra provides detailed insights into the molecular connectivity and electronic environment of the nuclei.
Proton (¹H) NMR Analysis for Structural Confirmation and Isomer Differentiation
Proton NMR (¹H NMR) spectroscopy is fundamental for confirming the presence of key structural motifs in 3-methyl-5-phenyl-1H-1,2,4-triazole analogs. The chemical shifts, multiplicities, and coupling constants of the proton signals allow for unambiguous assignment of the methyl and phenyl group protons, as well as the N-H proton of the triazole ring.
In a typical ¹H NMR spectrum of a this compound analog, the methyl protons (CH₃) appear as a singlet in the upfield region. The protons of the phenyl group produce a set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). nih.gov The exact chemical shifts and splitting patterns of these aromatic protons can be influenced by the substitution pattern on the phenyl ring. The N-H proton of the triazole ring often appears as a broad singlet at a significantly downfield chemical shift, sometimes above δ 10.0 ppm, due to hydrogen bonding and its acidic nature. nih.govufv.br
¹H NMR is also crucial for differentiating between potential isomers. For instance, in N-phenyl substituted aminotriazoles, the position of the phenyl group can lead to different isomers, which can be identified through detailed NMR analysis. nih.gov The spectrum of 1-methyl-1,2,4-triazole, a simple analog, shows two distinct singlets for the C-3 and C-5 protons, confirming the asymmetrical structure. scribd.com For N-substituted derivatives like 1-methyl-4-phenyl-1H-1,2,3-triazole, the triazolyl hydrogen gives a characteristic singlet signal. acs.org
Table 1: Representative ¹H NMR Spectral Data for Analogs of this compound Data presented is for illustrative purposes based on reported values for analogous compounds.
| Compound Name | Solvent | Chemical Shift (δ ppm) and Multiplicity |
| 3-Phenyl-1H-1,2,4-triazole-5-amine ufv.br | DMSO-d₆ | 10.31 (s, 1H, NH), 8.13 (s, 2H, NH₂), 7.88 (m, 2H, Ph), 7.31 (m, 3H, Ph) |
| N³-(5-chloropyrimidin-2-yl)-5-phenyl-4H-1,2,4-triazole-3,4-diamine nih.gov | DMSO-d₆ | 8.28-7.41 (m, 5H, Ar-H), 8.05 (s, 2H, pyrimidine-H), 5.87 (s, 2H, NH₂), 4.0 (s, 1H, NH) |
| 1-Methyl-4-phenyl-1H-1,2,3-triazole acs.org | CDCl₃ | 8.80 (s, 1H, triazole-H), 8.54-7.26 (m, Ar-H) |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy provides essential information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the triazole ring are particularly diagnostic. In this compound analogs, two distinct signals are expected for the triazole ring carbons, typically appearing in the range of δ 150-170 ppm. nih.govufv.br The presence of two, often broad, signals for the triazole ring carbons can be an indication of the ring's involvement in tautomeric equilibria. rsc.org
The carbon of the methyl group resonates at a much higher field (upfield), while the carbons of the phenyl ring appear in the aromatic region (δ 120-140 ppm). nih.govufv.br The specific chemical shifts of the phenyl carbons can confirm the substitution pattern. For example, in 3-phenyl-1H-1,2,4-triazole-5-amine, the triazole carbons attached to the amino and phenyl groups appear at δ 171.5 and δ 160.1 ppm, respectively, while the phenyl carbons resonate between δ 127.7 and δ 139.4 ppm. ufv.br
Table 2: Representative ¹³C NMR Spectral Data for Analogs of this compound Data presented is for illustrative purposes based on reported values for analogous compounds.
| Compound Name | Solvent | Chemical Shift (δ ppm) |
| 3-Phenyl-1H-1,2,4-triazole-5-amine ufv.br | DMSO-d₆ | 171.5 (C-NH₂), 160.1 (C-Ph), 139.4, 129.7, 129.3, 127.7 (Phenyl C) |
| N³-(5-bromopyrimidin-2-yl)-5-phenyl-4H-1,2,4-triazole-3,4-diamine nih.gov | DMSO-d₆ | 168.4, 159.1 (Pyrimidine C), 157.2 (Triazole C₅), 151.1 (Triazole C₂), 131.1, 130.6, 129.2, 127.5 (Phenyl C), 110.7 (C-Br) |
| 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole researchgate.net | CDCl₃ | 148.2, 134.6, 130.4, 128.8, 128.6, 128.5, 127.8, 127.4, 125.6, 119.53 (Aromatic & Triazole C), 54.20 (CH₂), 21.1 (CH₃) |
Two-Dimensional (2D) NMR Techniques
While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed for more complex analogs to establish unambiguous assignments of proton and carbon signals. acs.org
HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity across the entire molecule, for instance, linking the phenyl and methyl groups to the correct positions on the triazole ring.
These techniques are invaluable for differentiating complex isomers and confirming the structure of novel triazole derivatives. acs.orgncl.res.in
Application of NMR in Tautomerism Studies
1,2,4-Triazoles substituted at the 3- and 5-positions can exist as different tautomers, primarily through the migration of a proton between the nitrogen atoms of the heterocyclic ring. For this compound, this represents an annular prototropic tautomerism. NMR spectroscopy is a powerful tool to study this dynamic equilibrium. rsc.orgacs.org
In solution, if the rate of proton exchange between tautomers is slow on the NMR timescale, separate signals for each tautomer may be observed. However, it is more common for the exchange to be rapid, resulting in time-averaged signals. scribd.com The appearance of broad signals for the triazole ring carbons in the ¹³C NMR spectrum is often cited as evidence for such tautomeric equilibria. rsc.org By using variable temperature NMR studies, it is sometimes possible to slow down the exchange process sufficiently to observe the individual tautomers. Theoretical calculations of chemical shifts for different possible tautomers can also be compared with experimental data to determine the predominant form in solution. ufv.br For the parent 1,2,4-triazole, the 1H-tautomer is generally considered to be the more stable form. scribd.comacs.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by analyzing its vibrational modes.
Vibrational Mode Analysis and Functional Group Identification
The IR spectrum of this compound and its analogs displays characteristic absorption bands that confirm its structure.
N-H Stretching: A broad absorption band is typically observed in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring. nih.govufv.br Its broadness is often due to intermolecular hydrogen bonding in the solid state.
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group usually appear as a group of weaker bands just above 3000 cm⁻¹. researchgate.net The aliphatic C-H stretching from the methyl group is observed in the 2850-3000 cm⁻¹ region. derpharmachemica.com
C=N and C=C Stretching: Strong to medium intensity bands in the 1500-1670 cm⁻¹ region are assigned to the C=N and C=C stretching vibrations of the triazole and phenyl rings, respectively. ufv.brresearchgate.net The presence of multiple bands in this region is common for triazole compounds and can sometimes be related to the existence of different isomeric forms in the solid state. ufv.br
C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring give rise to strong bands in the fingerprint region (below 900 cm⁻¹), which can be diagnostic of the substitution pattern. ufv.br
Table 3: Key IR Absorption Frequencies for Analogs of this compound Data presented is for illustrative purposes based on reported values for analogous compounds.
| Compound Name | Key Vibrational Frequencies (cm⁻¹) | Assignment |
| 3-Methyl-1H-1,2,4-triazole-5-amine ufv.br | 3314, 3449 | N-H stretching |
| 3186, 3039 | NH₂ asymmetric and symmetric stretching | |
| 1629, 1666 | C=N stretching | |
| 2881 | CH₃ stretching | |
| 3-Phenyl-1H-1,2,4-triazole-5-amine ufv.br | 3361, 3274 | NH₂ asymmetric and symmetric stretching |
| 1682, 1668 | C=N stretching | |
| 841, 711 | C-H bending (aromatic) | |
| N³-(5-chloropyrimidin-2-yl)-5-phenyl-4H-1,2,4-triazole-3,4-diamine nih.gov | 3449, 3318 | NH₂ stretching |
| 3189 | NH stretching | |
| 1601, 1581 | C=N stretching |
Comparative Studies with Theoretical IR Spectra
The vibrational properties of 1,2,4-triazole derivatives are often investigated through a combination of experimental infrared (IR) spectroscopy and theoretical calculations. researchgate.netsapub.org This dual approach allows for a more detailed and accurate assignment of the observed vibrational bands. sapub.org
Theoretical spectra for 1,2,4-triazole and its analogs are typically computed using density functional theory (DFT) methods, such as B3LYP with a 6-311G(d,p) or 6-31G basis set. researchgate.netsapub.org These calculations provide insights into the vibrational modes of the molecule, including stretching, bending, and torsional vibrations. researchgate.net For instance, in a study of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium, the C=N stretching mode of the triazole ring was observed at 1441 cm⁻¹ in the experimental IR spectrum, which correlated well with the calculated value of 1438 cm⁻¹. sapub.org Similarly, the C-N stretching vibration of the triazole ring was found at 1576 cm⁻¹ experimentally and 1557 cm⁻¹ theoretically. sapub.org
Discrepancies between experimental and theoretical spectra can often be attributed to factors such as intermolecular interactions in the solid state and the influence of solvent effects, which are not always fully accounted for in gas-phase calculations. ufv.brresearchgate.net The comparison of experimental and theoretical IR spectra is a powerful tool for confirming the structure of newly synthesized triazole derivatives and for understanding the electronic and steric effects of different substituents on the triazole core. nih.gov The infrared spectra of 1,2,4-triazoles often show characteristic absorption bands for N-H stretching (around 3276–3389 cm⁻¹), C=S stretching (around 1288–1295 cm⁻¹), and C=N stretching (around 1620–1625 cm⁻¹), which confirm the formation of the triazole ring. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives.
In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) is a critical piece of information, confirming the molecular weight of the compound. For many 1,2,4-triazole derivatives, the molecular ion peak is observed, although its intensity can vary. researchgate.netsapub.org The fragmentation of 1,2,4-triazoles often involves the sequential loss of small neutral molecules. researchgate.net
Common fragmentation patterns for 1,2,4-triazole derivatives can include the loss of a nitrogen molecule (N₂), a hydrogen cyanide molecule (HCN), or fragments corresponding to the substituents on the triazole ring. For instance, in pyrimidinethiones and related fused pyrimidines, fragmentation often begins with the loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org The presence of a phenyl group often leads to a prominent fragment at m/z 77, corresponding to the phenyl cation, which can further lose a nitrile radical to give a fragment at m/z 51. sapub.org The study of these fragmentation patterns provides valuable structural information and helps to confirm the identity of the synthesized compounds. researchgate.netsapub.org
X-ray Crystallography
X-ray crystallography provides definitive proof of the molecular structure of crystalline compounds, offering precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms.
Single crystal X-ray diffraction is the gold standard for determining the absolute structure of molecules in the solid state. For numerous 1,2,4-triazole derivatives, this technique has been used to confirm their synthesized structures. mdpi.commdpi.comiucr.org For example, the crystal structure of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole was determined to be monoclinic with the space group P2/c. researchgate.net In another example, a fused 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was found to crystallize in the triclinic crystal system with the P-1 space group. mdpi.com These studies provide precise atomic coordinates, allowing for a detailed analysis of the molecular geometry. acs.org
The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. iucr.orgrsc.org In the crystal structure of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, molecules are linked by N—H⋯N hydrogen bonds, forming centrosymmetric rings. researchgate.netnih.gov These rings are then interconnected to create a zigzag layer. nih.gov
In other triazole derivatives, a variety of intermolecular interactions have been observed. For example, in the crystal structure of 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole, C—H⋯O hydrogen bonds, C—H⋯π interactions, and π–π stacking interactions all contribute to the formation of a three-dimensional network. iucr.org Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts, revealing the most significant contributions to the crystal packing. mdpi.comiucr.org For instance, in one study, H⋯H and H⋯C/C⋯H interactions were found to be the most important. iucr.org
The conformation of a molecule, which describes the spatial arrangement of its atoms, is a key determinant of its properties. X-ray crystallography provides precise values for dihedral angles, which define the rotation around chemical bonds. In many 1,2,4-triazole derivatives with a phenyl substituent, the phenyl ring is twisted out of the plane of the triazole ring. For 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, the dihedral angle between the phenyl and triazole rings is 38.80 (2)°. researchgate.netnih.gov In another case, for a 1-methoxy-5-methyl-N-phenyl-1,2,3-triazole-4-carboxamide, this angle was found to be 25.12 (16)°. nih.gov
These dihedral angles are influenced by steric hindrance and electronic effects between the substituents. Theoretical calculations, often using DFT methods, can be used to study the potential energy surface of the molecule as a function of these dihedral angles, helping to identify the most stable conformations. ekb.eg
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
A study on a series of 1,2,4-triazole derivatives, designated as MM4c, MM4d, and MM4e, investigated their thermal stabilities using TGA and Differential Scanning Calorimetry (DSC). The analysis revealed that these compounds generally exhibit good thermal stability, with decomposition occurring in a single step. For instance, compound MM4e was found to be thermally stable up to approximately 200°C, after which it underwent a single-step degradation process. jocpr.com The weight loss for these compounds occurred over a broad temperature range, typically between 100°C and 600°C, with total weight losses ranging from approximately 87% to 90%. jocpr.com
The decomposition kinetics for these derivatives were also evaluated and found to be dominated by a first-order reaction mechanism. jocpr.com This suggests a degradation process that is directly proportional to the concentration of the compound.
Further insight into the thermal stability of the core 1,2,4-triazole structure can be gained from theoretical and experimental studies on simpler analogs. For example, the onset temperature of decomposition for 3-methyl-1H-1,2,4-triazole has been determined by sealed cell differential scanning calorimetry (SC-DSC) to be 172°C. researchgate.net This provides a baseline for understanding the thermal stability of the methyl-substituted triazole ring. The thermal decomposition of 1,2,4-triazole itself has been observed to occur in multiple stages, with an initial endothermic peak corresponding to its melting point, followed by a multi-stage decomposition at higher temperatures. researchgate.net
The following table summarizes the thermogravimetric data for some 1,2,4-triazole analogs:
| Compound Code | Temperature Range (°C) | Total Weight Loss (%) | Decomposition |
| MM4c | 100-600 | 90.49 | Single step |
| MM4d | 100-500 | 90.11 | Single step |
| MM4e | 100-500 | 87.35 | Single step |
Computational and Theoretical Chemistry Investigations of 3 Methyl 5 Phenyl 1h 1,2,4 Triazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of molecular systems. For derivatives of 1,2,4-triazole (B32235), DFT calculations, often using the B3LYP functional with various basis sets, are employed to predict and analyze their structural and electronic characteristics.
Geometry Optimization and Structural Parameter Validation
DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 1,2,4-triazole derivatives, these calculations can predict bond lengths, bond angles, and torsion angles. For instance, in a study of a macrocycle derived from 3-phenyl-1,2,4-triazole-5-thione, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to obtain the optimized geometry. nih.gov A comparison between the experimental X-ray diffraction data and the calculated parameters showed good agreement for bond lengths and angles, although some deviations were noted for torsion angles, particularly regarding the planarity of the aromatic and triazole rings. nih.gov In another example, the structure of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole was elucidated using X-ray diffraction, revealing that the phenyl and triazole rings are not coplanar, with a dihedral angle of 38.80 (2)°. nih.gov Such experimental data is invaluable for validating the accuracy of the computational models.
Table 1: Selected Optimized Structural Parameters for a 3-Phenyl-1,2,4-triazolo Derivative
| Parameter | Experimental (X-ray) | Calculated (DFT/B3LYP) |
| Torsion Angle τ1 (°) | 65 | 63 |
| Torsion Angle τ2 (°) | 124 | 107 |
| Torsion Angle τ3 (°) | 21 | 1 |
Data sourced from a study on a macrocyclic derivative of 3-phenyl-1,2,4-triazole-5-thione. nih.gov
Vibrational Frequency Predictions and Spectroscopic Correlations
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, specific bands in the experimental spectra can be assigned to particular molecular motions. For 1,2,4-triazole derivatives, characteristic vibrational bands include N-H stretching, C=N stretching, and ring vibrations. For example, in 4,5-disubstituted-4H-1,2,4-triazole-3-thiones, the IR spectra show characteristic absorption bands for N-H stretching (3276–3389 cm⁻¹), C=S stretching (1288–1295 cm⁻¹), and C=N stretching (1620–1625 cm⁻¹), confirming the formation of the triazole ring. acs.org Theoretical calculations for similar triazole compounds have shown good correlation with experimental data. For 3-amino-1,2,4-triazole, C-N stretching vibrations were calculated and found to correspond well with the observed FT-IR spectrum. researchgate.net
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Triazole Derivative
| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP) | Calculated (M06-2X) |
| C-N Stretch | 1540 | 1526 | 1536 |
| C-N Stretch | 1466 | 1458 | 1463 |
| C-N Stretch | 1420 | 1417 | 1433 |
| C-N Stretch | 1314 | 1330 | 1345 |
| C-N Stretch | 1266 | 1247 | 1254 |
| C-N Stretch | 1153 | 1146 | 1159 |
| C-N Stretch | 1047 | 1066 | 1072 |
| C-N Stretch | 969 | 952 | 950 |
Data for 3-amino-1,2,4-triazole. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP surface illustrates the electrostatic potential, with different colors representing regions of varying electron density. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are prone to nucleophilic attack. For triazole derivatives, MEP maps highlight the negative potential around the nitrogen atoms of the triazole ring, indicating their role as potential sites for hydrogen bonding and coordination with metal ions. researchgate.netresearchgate.net In a related pyrazolo[3,4-d]pyrimidine system, MEP analysis helped to identify the electron-rich and electron-poor regions, providing insights into the molecule's reactivity. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. nih.gov For novel 1,2,4-triazole derivatives, FMO analysis has shown that the charge density of the HOMO often resides on specific fragments of the molecule, while the LUMO's charge density is located on other parts, indicating the potential for intramolecular charge transfer. nih.gov This charge transfer is a key factor in determining the nonlinear optical properties of these compounds. nih.gov
Table 3: Calculated HOMO-LUMO Energies and Energy Gaps for Novel 1,2,4-Triazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 7a | -7.128 | -1.491 | 5.637 |
| 7b | -6.973 | -1.358 | 5.615 |
| 7c | -7.144 | -2.526 | 4.618 |
Data from a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives. nih.gov
Quantum Chemical Methods
Beyond DFT, other quantum chemical methods are employed to further refine the understanding of the electronic properties of these molecules.
Electronic Structure Calculations
Electronic structure calculations provide a detailed picture of how electrons are distributed within a molecule. These calculations can be performed using various levels of theory, from semi-empirical methods to more rigorous ab initio techniques like Hartree-Fock (HF) and post-Hartree-Fock methods. For a pharmaceutically important pyrazolo[3,4-d]pyrimidine derivative, both DFT and ab initio HF methods were used to investigate its electronic structure and physicochemical properties. nih.gov The results from both methods were compared to provide a comprehensive understanding of the molecule's electronic characteristics. In the case of 5-amino-3-methyl-1-phenyl-1H-1,2,4-triazole, X-ray diffraction provided the experimental structure, which serves as a benchmark for theoretical electronic structure calculations. nih.gov These calculations are essential for predicting properties such as dipole moments and for analyzing the nature of chemical bonds within the molecule.
Prediction of Spectroscopic Properties (e.g., GIAO NMR Chemical Shifts)
Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules, which is crucial for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.net This method, often employed within Density Functional Theory (DFT) or Hartree-Fock (HF) theory, has proven to be an exceptional tool for elucidating molecular structure and conformation. mdpi.com
Theoretical calculations of ¹H and ¹³C NMR chemical shifts are frequently performed to complement and confirm experimental findings. For instance, in studies of various 1,2,4-triazole derivatives, the GIAO method has been successfully used to calculate shielding constants. researchgate.net The process typically involves optimizing the molecular geometry using a specific level of theory and basis set (e.g., B3LYP/6-311G**), followed by the NMR shielding calculation using the GIAO approach. researchgate.net The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).
Research on related 1,2,4-triazole-3-thiones demonstrated that comparing experimentally observed NMR chemical shifts with those predicted by GIAO DFT calculations is a reliable method for determining the site of alkylation. uzhnu.edu.ua The accuracy of these predictions can be influenced by the choice of the density functional, the basis set, and the geometry used for the calculation. nih.gov Studies have shown that for predicting ¹H-NMR chemical shifts, the results can be more dependent on the applied geometry than for ¹³C-NMR predictions. nih.gov
| Computational Method | Application | Key Findings/Observations | Reference Compound(s) |
|---|---|---|---|
| GIAO (Gauge-Including Atomic Orbital) | Calculation of ¹H and ¹³C NMR chemical shifts. | Provides accurate prediction of NMR spectra, aiding in structure confirmation and regioselectivity studies. Accuracy depends on the functional and basis set. | Various 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones researchgate.net, 1,2,4-triazole-3-thiones uzhnu.edu.ua |
| DFT (B3LYP, PBE1PBE) | Geometry optimization prior to NMR calculation. | The optimized geometry is crucial for the accuracy of the predicted shifts. nih.gov | 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione researchgate.net |
Advanced Computational Applications
Beyond spectroscopic prediction, computational methods are applied to explore a range of advanced properties of 1,2,4-triazole systems.
Prediction of Nonlinear Optical (NLO) Properties
Density Functional Theory (DFT) is a key method for investigating the electronic and nonlinear optical (NLO) properties of organic compounds. nih.gov Materials with significant NLO properties are valuable for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizabilities (β and γ).
Computational studies on 1,2,4-triazole derivatives involve calculating these NLO parameters. For example, a study on 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione used first-principles calculations to determine its linear and nonlinear optical susceptibilities. nih.gov The investigation found that the crystal possesses high second harmonic generation with a dominant susceptibility component, χ(111)((2))(ω). nih.gov Similarly, DFT analysis of novel 1,2,4-triazole hybrids revealed that specific structural modifications could lead to significantly enhanced first (β) and second (γ) hyperpolarizabilities, indicating their potential for NLO applications. nih.gov The magnitude of the NLO response is often linked to the molecule's HOMO-LUMO energy gap; a smaller gap generally corresponds to a larger hyperpolarizability. nih.gov
| Property | Computational Method | Significance | Example Finding for a Related Compound |
|---|---|---|---|
| Linear Polarizability (α) | DFT (e.g., M06/6-311G(d,p)) | Measures the linear response of the molecule to an electric field. | Compound 7c in a study exhibited a significant linear polarizability of 4.195 × 10⁻²³ esu. nih.gov |
| First Hyperpolarizability (β) | DFT | Relates to the second harmonic generation (SHG) efficiency of the material. | Compound 7c showed a first hyperpolarizability of 6.317 × 10⁻³⁰ esu. nih.gov |
| Second Hyperpolarizability (γ) | DFT | Governs third-order NLO phenomena like third-harmonic generation. | Compound 7c displayed a second hyperpolarizability of 4.314 × 10⁻³⁵ esu. nih.gov |
Thermodynamic Property Calculations
The thermodynamic properties of a compound, such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m), can be calculated as a function of temperature using statistical thermodynamics based on vibrational frequencies obtained from DFT calculations. researchgate.net These calculations provide fundamental data on the stability and energy of the molecule.
For the related compound 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, thermodynamic properties were calculated at various temperatures using the B3LYP/6-311G** level of theory. researchgate.net The results showed a clear correlation where the heat capacity, entropy, and enthalpy all increase with rising temperature. This is because, at higher temperatures, molecular vibrational intensities become more significant. researchgate.net Such data is valuable for understanding the compound's behavior under different thermal conditions.
| Temperature (K) | C⁰p,m (J·mol⁻¹·K⁻¹) | S⁰m (J·mol⁻¹·K⁻¹) | H⁰m (kJ·mol⁻¹) |
|---|---|---|---|
| 100.0 | 110.23 | 369.32 | 7.68 |
| 298.15 | 270.94 | 556.94 | 44.56 |
| 400.0 | 355.90 | 648.73 | 76.59 |
| 600.0 | 479.58 | 818.34 | 161.09 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. cal-tek.eu This method is instrumental in drug discovery for identifying potential therapeutic agents. cal-tek.eu For 1,2,4-triazole derivatives, molecular docking has been extensively used to investigate their potential as inhibitors of various enzymes. cal-tek.eupensoft.netresearchgate.net
The process involves preparing the 3D structures of the ligand (the triazole compound) and the target protein. cal-tek.eu A docking program, such as AutoDock Vina, then samples numerous possible conformations of the ligand within the protein's active site and scores them based on binding affinity. cal-tek.eu Lower binding energy scores typically indicate a more stable and favorable interaction.
Studies on various 1,2,4-triazole-based compounds have shown their potential to bind to the active sites of enzymes implicated in cancer and oxidative stress. pensoft.netnih.gov For example, docking studies of triazole derivatives against histone deacetylase (HDAC) enzymes have revealed that the triazole ring can act as a zinc-binding group, a crucial interaction for inhibition. researchgate.net These simulations provide valuable insights into the structure-activity relationship (SAR), guiding the design of more potent and selective inhibitors. nih.gov
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry can model these solvent effects using various approaches, such as the Polarizable Continuum Model (PCM). uzhnu.edu.ua In these models, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule.
A study on 4-phenyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazol-3-thion investigated the effects of both polar and non-polar solvents on its spectroscopic properties through theoretical methods. researchgate.net Such calculations help to understand how intermolecular interactions with the solvent affect the molecule's electronic structure, stability, and reactivity. For instance, in GIAO NMR calculations, incorporating a solvent model like the Conductor-like Polarizable Continuum Model (CPCM) can improve the accuracy of the predicted chemical shifts by accounting for solvent-solute interactions. uzhnu.edu.ua
Coordination Chemistry and Ligand Design Incorporating 3 Methyl 5 Phenyl 1h 1,2,4 Triazole Moieties
Ligand Properties of 1,2,4-Triazole (B32235) Derivatives
The coordination behavior of 1,2,4-triazole derivatives, including 3-methyl-5-phenyl-1H-1,2,4-triazole, is fundamentally dictated by the presence of three nitrogen atoms within the five-membered aromatic ring. These nitrogen atoms possess lone pairs of electrons, making them potential donor sites for coordination with metal ions.
Nitrogen Donor Capabilities and Coordination Modes (Neutral, Anionic, Cationic)
The 1,2,4-triazole ring offers a variety of coordination possibilities through its nitrogen atoms. As neutral ligands, 1,2,4-triazole derivatives can coordinate to a metal center through one of their nitrogen atoms, typically in a monodentate fashion. The specific nitrogen atom involved in coordination can be influenced by steric and electronic factors of the substituents on the triazole ring.
Deprotonation of the N1-H proton of the triazole ring results in the formation of a 1,2,4-triazolate anion. This anionic ligand can act as a bridging ligand, coordinating to two or more metal centers simultaneously through its N1 and N2 or N1 and N4 atoms. This bridging capability is a hallmark of 1,2,4-triazole chemistry and is crucial for the formation of polynuclear complexes and coordination polymers. While less common, coordination of a protonated, cationic form of the triazole ring is also conceivable under specific acidic conditions.
Multi-Dentate Ligand Architectures (Chelating, Bridging)
The versatility of 1,2,4-triazole derivatives extends to their ability to form multi-dentate ligand architectures. The most prevalent of these is the bridging mode, where the deprotonated triazolate anion links two metal centers, often leading to the formation of extended one-, two-, or three-dimensional structures. mdpi.com This N1,N2-bridging is a key feature in the construction of polynuclear clusters. researchgate.netresearchgate.net
Furthermore, by introducing appropriate functional groups onto the triazole ring, chelating ligands can be designed. For instance, a substituent with a donor atom positioned to form a stable five- or six-membered ring with the metal ion upon coordination through a triazole nitrogen atom would result in a bidentate or polydentate chelating ligand. This approach allows for the synthesis of stable mononuclear complexes with well-defined geometries.
Synthesis and Characterization of Metal Complexes
The reaction of this compound and its derivatives with various transition metal salts under appropriate conditions leads to the formation of a wide array of coordination complexes. The resulting structures and properties are highly dependent on the metal ion, the ligand-to-metal ratio, the counter-anion, and the reaction solvent.
Formation of Transition Metal Complexes (e.g., Palladium, Copper, Iridium)
Palladium Complexes: Palladium(II) complexes bearing 1,2,4-triazole-based N-heterocyclic carbene ligands have been synthesized and characterized. researchgate.net The coordination of these ligands can be either monodentate or bidentate, depending on the substituents on the triazole ring. researchgate.net These complexes have shown catalytic activity in cross-coupling reactions. researchgate.net
Copper Complexes: Copper(II) complexes with substituted 1,2,4-triazole ligands have been prepared and studied for their magnetic and catalytic properties. rsc.org For example, the reaction of 3-methyl-5-pyridin-2-yl-1,2,4-triazole with copper(II) acetate yields both binuclear and mononuclear complexes depending on the stoichiometry. rsc.org A novel binuclear copper(II) complex with a triazole-based ligand has been shown to exhibit weak antiferromagnetic coupling between the copper centers and possess nuclease activity. nih.gov The deprotonated triazole ligand can facilitate different coordination geometries, with some copper complexes adopting a square planar geometry. researchgate.net
Iridium Complexes: Cationic iridium(III) complexes containing phenyl-triazole type cyclometalating ligands have been synthesized for applications in organic light-emitting diodes (OLEDs). These complexes often exhibit high phosphorescence quantum yields. The emission color of these complexes can be tuned by modifying the substituents on the triazole ligand.
Polynuclear Complex Formation
A significant feature of 1,2,4-triazole coordination chemistry is the propensity to form polynuclear complexes. The bridging nature of the deprotonated triazolate ligand is instrumental in linking multiple metal centers together. researchgate.net This can result in the formation of discrete polynuclear clusters, such as binuclear, trinuclear, or tetranuclear complexes, as well as extended coordination polymers. mdpi.comresearchgate.net The magnetic properties of these polynuclear complexes are of particular interest, as the triazole bridge can mediate magnetic exchange interactions between the metal ions. nih.gov
Spectroscopic and Structural Analysis of Coordination Compounds
The characterization of metal complexes incorporating this compound and its derivatives relies on a combination of spectroscopic and structural techniques.
Spectroscopic Analysis:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the triazole ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring upon complexation provide evidence of coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are valuable for characterizing the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the triazole protons and carbons upon coordination can elucidate the binding mode of the ligand.
UV-Visible Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands, which are often responsible for the color of the complexes.
Structural Analysis:
Below is an interactive data table summarizing the characterization data for a representative 1,2,4-triazole derivative and its metal complex, based on available literature for analogous systems.
| Compound/Complex | 1H NMR (ppm) | 13C NMR (ppm) | Key IR Bands (cm-1) |
| Ligand: 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 5.83 (s, 2H, NH2), 7.51-8.06 (m, 5H, Ar-H), 13.97 (s, 1H, SH) | Not specified | Not specified |
| Complex: Ni(II) complex of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Downfield shift of NH2 signal, disappearance of SH signal | Not specified | Shift in C=N and N-N vibrations |
Biological Activity and Structure Activity Relationships of 3 Methyl 5 Phenyl 1h 1,2,4 Triazole Analogs
Antimicrobial Efficacy
Derivatives of 3-methyl-5-phenyl-1H-1,2,4-triazole have been extensively studied for their effectiveness against a variety of microbial pathogens, demonstrating notable antibacterial and antifungal properties.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
A number of studies have highlighted the potential of 1,2,4-triazole (B32235) derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. The introduction of different substituents onto the core structure has been shown to significantly influence their efficacy.
For instance, a series of 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives have been synthesized and evaluated for their in vitro antimicrobial activities. tandfonline.com Several of these compounds displayed considerable activity, particularly against Gram-positive bacteria such as Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. tandfonline.com The minimum inhibitory concentration (MIC) values indicated that some compounds were potent, with MICs as low as 3.91 µg/mL against M. luteus. tandfonline.com The presence of a phenyl group at the N-4 position of the triazole ring has been suggested to be important for antibacterial activity compared to alkyl or alkene substitutions. nih.gov
Furthermore, the fusion of the 1,2,4-triazole ring with other heterocyclic systems, such as thiadiazine, has yielded compounds with significant antibacterial activity. For example, novel 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-aryl-7H- nih.govresearchgate.netnih.govtriazolo[3,4-b] tandfonline.comnih.govresearchgate.netthiadiazine derivatives have shown promising results against pathogenic bacteria like Escherichia coli, Klebsiella pneumoniae, and Shigella species. researchgate.net Notably, analogs containing 4-methylphenyl, 4-methoxyphenyl, and chloro-substituted phenyl moieties demonstrated activity comparable or superior to standard antibiotics like Streptomycin and Neomycin. researchgate.net
Table 1: Antibacterial Activity of this compound Analogs
| Compound/Analog | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|---|---|
| 4-Phenyl-5-{[(4-phenyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione | M. luteus ATCC 10240 | 3.91-31.25 | - | - | tandfonline.com |
| "" | B. subtilis ATCC 6633 | 15.63-62.5 | - | - | tandfonline.com |
| "" | S. aureus ATCC 25923 | 15.63-125 | - | - | tandfonline.com |
| 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-(4-methylphenyl)-7H- nih.govresearchgate.netnih.govtriazolo[3,4-b] tandfonline.comnih.govresearchgate.netthiadiazine | E. coli | Significant | K. pneumoniae | Significant | researchgate.net |
| 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-(4-methoxyphenyl)-7H- nih.govresearchgate.netnih.govtriazolo[3,4-b] tandfonline.comnih.govresearchgate.netthiadiazine | E. coli | Significant | S. dysenteriae | Significant | researchgate.net |
| 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-(4-chlorophenyl)-7H- nih.govresearchgate.netnih.govtriazolo[3,4-b] tandfonline.comnih.govresearchgate.netthiadiazine | E. coli | Significant | S. flexneri | Significant | researchgate.net |
Antifungal Activity against Fungal Pathogens
The 1,2,4-triazole scaffold is a cornerstone of many clinically used antifungal drugs, and analogs of this compound are no exception to this potential. nih.gov Research has demonstrated that modifications to this core structure can lead to potent antifungal agents.
Studies on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown promising activity against yeast-like fungi. researchgate.net The introduction of various substituents through the formation of Schiff bases and subsequent cyclization to thiazolidinones has been a successful strategy in developing compounds with antifungal properties. researchgate.net
The structure-activity relationship in this context also points to the importance of the substituents on the phenyl ring. For example, the introduction of two chlorine atoms to the phenyl moiety has been shown to have a distinct effect on antifungal activity, with the position of substitution being critical. A 2,4-dichlorophenyl analog showed a slight increase in activity, whereas a 3,4-dichlorophenyl analog led to a notable reduction. nih.gov This highlights the sensitivity of the biological activity to the specific electronic and steric environment of the molecule.
Table 2: Antifungal Activity of this compound Analogs
| Compound/Analog | Fungal Pathogen | Activity | Reference |
|---|---|---|---|
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Yeast-like fungi | Promising | researchgate.net |
| 2,4-Dichlorophenyl analog | Various fungi | Slightly increased | nih.gov |
| 3,4-Dichlorophenyl analog | Various fungi | Notably reduced | nih.gov |
| 4-Monochlorophenyl analog | Various fungi | Reduced | nih.gov |
Anticancer Potential
The quest for novel anticancer agents has led to the investigation of 1,2,4-triazole derivatives, with several analogs of this compound demonstrating significant in vitro cytotoxic activity against various cancer cell lines.
In vitro Cell Line Growth Inhibition Studies
A variety of 1,2,4-triazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cell lines. For instance, novel 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-diones have shown promising cytotoxic activity against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. nih.gov
Structure-activity relationship studies have provided insights into the features that contribute to anticancer efficacy. In one series of compounds, the presence of a 2,4-dichloro substitution on the phenyl ring resulted in potent activity against HeLa cells. nih.gov Another study on 1,2,3-triazole-containing derivatives noted that the presence of a phenyl ring was crucial for activity against A549 lung cancer cells, with its replacement by a naphthyl group leading to a loss of activity. nih.gov Furthermore, the introduction of a methyl group at the para position of the phenyl ring was found to slightly enhance the cytotoxic potential. nih.gov
Table 3: In vitro Anticancer Activity of this compound Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione (10a) | MCF-7 | 6.43 | nih.gov |
| "" | HeLa | 5.6 | nih.gov |
| "" | A549 | 21.1 | nih.gov |
| 1,4-Bis(4-bromophenyl)-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione (10b) | MCF-7 | 10.2 | nih.gov |
| "" | HeLa | 9.8 | nih.gov |
| "" | A549 | 16.5 | nih.gov |
| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (7a) | HeLa | >50 | nih.gov |
| 1-(4-Bromophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (7d) | HeLa | 11.2 | nih.gov |
| 1-(2,4-Dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (7e) | HeLa | 8.9 | nih.gov |
Exploration of Selective Cytotoxicity
A critical aspect in the development of anticancer drugs is their selectivity towards cancer cells over normal, healthy cells. Some analogs of this compound have been evaluated for their safety profile on normal cell lines.
In one study, the synthesized 1,2,4-triazole derivatives were tested on the MRC-5 normal cell line. The results indicated that most of the compounds exhibited proper selectivity, being more toxic to cancerous cell lines than to the normal cell line. nih.gov This selectivity is a crucial parameter for the potential development of these compounds as therapeutic agents. Similarly, studies on itraconazole (B105839) derivatives, which contain a triazole moiety, have shown a degree of selectivity towards pathogens and cancer cells over human fibroblasts. acs.org
Other Pharmacological Activities
Beyond their antimicrobial and anticancer properties, analogs of this compound have been explored for other pharmacological activities, including anti-inflammatory and anticonvulsant effects.
Research into 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives has revealed significant anti-inflammatory activity in animal models. nih.gov Certain derivatives demonstrated potency comparable or even superior to standard anti-inflammatory drugs like Indomethacin (B1671933) and Celecoxib (B62257), and importantly, they did not exhibit ulcerogenic activity. nih.gov
The 1,2,4-triazole nucleus is also a key feature in several anticonvulsant drugs. nih.gov Studies on 7-substituted-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidines have shown that these compounds possess anticonvulsant properties. nih.gov Specifically, a derivative with a heptyloxy group at the 7-position, 7-(heptyloxy)-5-phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine, exhibited potent anticonvulsant activity in the maximal electroshock (MES) test. nih.gov The lipophilic nature of the substituents at the 7th position is thought to aid in crossing the blood-brain barrier, a critical factor for drugs targeting the central nervous system. nih.gov
Anti-inflammatory Effects
Derivatives of the 1,2,4-triazole ring system have demonstrated notable anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
One study investigated a series of 1,2,4-triazole-pyrazole hybrids and found that compound 7 , identified as 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol, exhibited a high selectivity index for COX-2 over COX-1. nih.gov This compound was found to be four times more effective than the reference drug celecoxib in in-vitro assays. nih.gov In a carrageenan-induced rat paw edema model, this derivative also showed the most significant anti-inflammatory activity. nih.gov
Another study focused on 1,3,5-triphenyl-1,2,4-triazole derivatives and identified a compound with potent anti-inflammatory and antioxidant effects that provided neuroprotection in a rat model of ischemic stroke. nih.gov The anti-inflammatory action was linked to the inhibition of COX-2 and inducible nitric oxide synthase (iNOS). nih.gov
Furthermore, research into 1,2,4-triazole derivatives containing a methylsulfonylphenyl group has been conducted to explore their COX inhibitory activity. nuft.edu.ua Some of these hybrids have shown potent and selective inhibition of COX-2. nih.gov For instance, certain quinolone-1,2,4-triazole hybrids demonstrated greater potency in inhibiting COX-2 than celecoxib. nih.gov
A series of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives also showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some compounds being equipotent or more potent than indomethacin and celecoxib and lacking ulcerogenic activity.
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol | COX-1/COX-2 | IC50 (COX-1) = 593.5 µM; IC50 (COX-2) = 21.53 µM | nih.gov |
| 5-(3-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-amine | Inflammation (in vivo) | Notable activity in carrageenan-induced paw edema assay | nih.gov |
| Quinolone-1,2,4-triazole hybrids (33a, 33b, 33c) | COX-2/5-LOX | IC50 (COX-2) = 7.25–8.48 nM; IC50 (5-LOX) = 5.43 µM (for 33a) | nih.gov |
Antiviral Properties
The 1,2,4-triazole nucleus is a key component of several established antiviral drugs, such as ribavirin. mdpi.com Consequently, numerous studies have explored the antiviral potential of novel 1,2,4-triazole derivatives against a range of viruses. nuft.edu.ua
One area of focus has been the development of HIV-1 capsid (CA) inhibitors. A series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were designed and synthesized, with several analogs demonstrating potent anti-HIV-1 activity. nih.govnih.gov For instance, compound 6a-9 from this series showed an EC50 value of 3.13 µM. nih.govnih.gov These compounds are believed to exert their effect in both the early and late stages of HIV-1 replication by directly interacting with the CA protein. nih.govnih.gov
Other studies have investigated the antiviral activity of 1,2,4-triazole derivatives against other viruses. For example, certain 5-[(3′-aralkyl amido/imidoalkyl) phenyl]-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines were evaluated for their activity against Japanese encephalitis virus (JEV) and herpes simplex virus-1 (HSV-1). mdpi.com While most showed limited activity, one derivative displayed moderate anti-JEV effects. mdpi.com
More recently, with the emergence of new viral threats, research has expanded to viruses like Chikungunya (CHIKV) and SARS-CoV-2. Two 1,4-disubstituted-1,2,3-triazole derivatives showed promising antiviral activity against CHIKV by interfering with different stages of the viral replication cycle. nih.gov Similarly, 1,2,3-triazole-benzofused hybrids have been investigated as potential inhibitors of the SARS-CoV-2 omicron spike protein. nih.gov
| Compound Series | Virus | Activity (EC50/IC50) | Reference |
|---|---|---|---|
| 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives (e.g., 6a-9) | HIV-1 | EC50 = 3.13 µM | nih.govnih.gov |
| 1,4-disubstituted-1,2,3-triazole derivatives | Chikungunya virus (CHIKV) | Promising antiviral activity | nih.gov |
| 1,2,3-triazole-benzofused hybrids | SARS-CoV-2 Omicron | Docking scores from -7.90 to -8.66 Kcal/mol | nih.gov |
| Hybrid 1,2,3-triazole, naphthoquinone and phthalimide (B116566) compounds (4b) | Zika Virus (ZIKV) | IC50 = 146.0 µM | mdpi.com |
Mechanism of Action Studies
The biological effects of this compound analogs are mediated through various mechanisms at the molecular and cellular levels.
Inhibition of Key Biological Enzymes (e.g., 11β-Hydroxysteroid Dehydrogenase Type 1, Acetolactate Synthetase)
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A significant body of research has identified 1,2,4-triazole derivatives as potent and selective inhibitors of 11β-HSD1, an enzyme that converts inactive cortisone (B1669442) to the active glucocorticoid cortisol. Overactivity of this enzyme is implicated in metabolic disorders like type 2 diabetes and obesity. nih.govmdpi.com
Specifically, 4-methyl-5-phenyl-(1,2,4)-triazoles have been identified as selective inhibitors of 11β-HSD1, demonstrating activity both in vitro and in vivo. nih.gov Docking studies of adamantane-linked 1,2,4-triazole derivatives into the active site of 11β-HSD1 have shown binding affinities comparable to known potent inhibitors. researchgate.netuzh.ch The inhibitory activity of these compounds makes them promising candidates for the treatment of metabolic diseases. mdpi.com
Acetolactate Synthetase (ALS): ALS, also known as acetohydroxyacid synthase (AHAS), is a crucial enzyme in the biosynthesis of branched-chain amino acids in plants, fungi, and bacteria. It is a known target for several classes of herbicides, including triazolopyrimidines. researchgate.net The inhibition of ALS by these compounds disrupts the production of essential amino acids, leading to growth inhibition. While much of the research has been in the context of herbicides, the inhibition of fungal ALS by triazole derivatives also represents a potential antifungal strategy. researchgate.net
Interference with Cellular Processes and Targets
Beyond specific enzyme inhibition, 1,2,4-triazole derivatives can interfere with various cellular processes. Studies have shown that certain derivatives can inhibit cancer cell migration and the growth of tumor spheroids. nih.gov For example, N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide was found to inhibit the migration of all tested cancer cell lines and exhibited relative selectivity towards cancer cells. nih.gov
Other research has demonstrated that some 3,4,5-trisubstituted-1,2,4-triazole derivatives exhibit antiproliferative activity against human lung cancer cells by inducing apoptosis. benthamdirect.com This effect was linked to a slight inhibition of matrix metalloproteinase-9 (MMP-9). benthamdirect.com The ability of the 1,2,4-triazole nucleus to act as a pharmacophore that can interact with various biological receptors through hydrogen bonding contributes to its capacity to modulate these cellular activities. nih.gov
Modulation of Biosynthetic Pathways (e.g., Ergosterol (B1671047) Biosynthesis)
A well-established mechanism of action for many antifungal triazole compounds is the inhibition of ergosterol biosynthesis. researchgate.netacs.org Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. acs.org
The primary target for these triazole antifungals is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme that catalyzes a key step in the conversion of lanosterol to ergosterol. nih.govacs.org By binding to the heme iron in the active site of this enzyme, triazole derivatives block the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and a lack of ergosterol. nih.govacs.org Studies on various triazole derivatives have confirmed their ability to inhibit ergosterol production in susceptible fungi and have shown that this inhibition is correlated with the downregulation of the ERG11 gene, which encodes for CYP51. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound analogs. Research has shown that modifications at various positions of the triazole and phenyl rings can significantly influence their biological activity.
For anti-inflammatory 1,2,4-triazole derivatives that target COX enzymes, the nature and position of substituents on the phenyl rings are critical for both potency and selectivity. For instance, in a series of diaryl-substituted 1,2,4-triazoles, the presence of specific groups can lead to dual inhibition of COX-2 and 5-lipoxygenase (LOX-5). mdpi.com
In the context of antiviral activity, SAR studies of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors revealed that substitutions on the phenyl ring at different positions systematically affected their antiviral potency. nih.govnih.gov
Regarding the inhibition of 11β-HSD1, SAR studies on 4-methyl-5-phenyl-(1,2,4)-triazoles have been conducted to understand the structural requirements for potent and selective inhibition. nih.gov Similarly, for antifungal triazoles targeting ergosterol biosynthesis, the nature of the side chain attached to the triazole ring plays a significant role in determining the antifungal spectrum and potency. The replacement of the photoisomerisable trans-diene bridge of PBB3 with a 1,2,3-triazole moiety in the development of tau protein ligands demonstrated that while these derivatives could visualize Aβ plaques, they were less effective at detecting neurofibrillary tangles. nih.govrsc.org
Impact of Substituent Modifications on Biological Potency
The biological potency of this compound analogs is significantly influenced by the nature, position, and number of substituents on the phenyl ring and the triazole core. Research has demonstrated that modifications to this scaffold can enhance or diminish activity against various biological targets, including microbes and cancer cell lines.
Studies on the antimicrobial properties of 1,2,4-triazole derivatives have revealed clear structure-activity relationships (SAR). For instance, in a series of 1-(phenyl)-3-(2H- mdpi.comresearchgate.netnih.govtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione derivatives, the nature of the substituent on the phenyl ring was found to directly impact the level of antibacterial and antifungal activity. The observed trend for activity was an increase in the following order of substitution at the 4-position of the phenyl ring: Bromo > Chloro > Hydrogen. mdpi.com This suggests that electron-withdrawing groups at this position can enhance antimicrobial potency.
Further investigations into 4-amino-5-aryl-4H-1,2,4-triazole derivatives showed that compounds with a 4-trichloromethyl group on the phenyl ring at the 3-position of the triazole exhibited the highest antibacterial activity, comparable to the standard drug ceftriaxone. nih.gov Analogs with 4-chloro and 4-bromo substituents also demonstrated good activity. nih.gov Similarly, the introduction of an electron-withdrawing chlorine atom to the phenyl ring at the C-5 position of 4,5-disubstituted 1,2,4-triazole-3-thiones increased their antibacterial potency against Gram-positive bacteria. nih.gov
In the context of anticancer activity, the position of substituents on the phenyl ring is crucial. For a series of 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives, ortho-substituted compounds on the phenyl ring (e.g., 2-methoxy, 2-hydroxy, 2-chloro) displayed superior cytotoxic activity compared to their meta- and para-substituted counterparts. nih.gov Interestingly, an increase in the number of substituents on the phenyl ring led to a decrease in activity; disubstituted derivatives showed diminished cytotoxicity compared to monosubstituted ones. nih.gov
The following table summarizes the impact of various substituents on the biological potency of 1,2,4-triazole analogs based on reported research findings.
| Compound Series | Biological Activity | Favorable Substituents | Unfavorable Substituents | Key Findings |
| 1-(Phenyl)-3-(2H- mdpi.comresearchgate.netnih.govtriazol-3-ylsulfanyl)-pyrrolidine-2,5-diones mdpi.com | Antibacterial/Antifungal | 4-Bromo, 4-Chloro on phenyl ring | Unsubstituted phenyl | Halogenation at the 4-position of the phenyl ring enhances activity. |
| 4-Amino-5-aryl-4H-1,2,4-triazoles nih.gov | Antibacterial | 4-Trichloromethyl, 4-Chloro, 4-Bromo on phenyl ring | - | Strong electron-withdrawing groups on the phenyl ring are beneficial. |
| 4,5-Disubstituted 1,2,4-triazole-3-thiones nih.gov | Antibacterial (Gram-positive) | Electron-withdrawing chlorine on phenyl at C-5 | - | Enhances potency against specific bacterial strains. |
| 1,2,3-Triazole tethered thymol-1,3,4-oxadiazoles nih.gov | Anticancer (Cytotoxicity) | Ortho-substituents (2-OMe, 2-OH, 2-Cl) on phenyl ring | Di-substitution (e.g., 2,4-diCl) | Positional and number of substituents are critical for activity. |
Identification of Pharmacophoric Features for Enhanced Activity
The identification of key pharmacophoric features is essential for designing more potent and selective this compound analogs. A pharmacophore represents the crucial spatial arrangement of molecular features that are necessary for biological activity.
For anti-inflammatory activity, particularly as cyclooxygenase-2 (COX-2) inhibitors, pharmacophore modeling studies on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives have identified a three-feature model. This model consists of two aromatic rings and one hydrogen bond acceptor. nih.govnih.govmdpi.com Docking studies suggest that these triazole derivatives can bind effectively within the COX-2 active site, indicating a preference for this isoform over COX-1. nih.govmdpi.com The triazole ring itself often acts as a critical pharmacophoric element.
In the realm of antifungal agents, the 1,2,4-triazole moiety is a well-established pharmacophore that targets the enzyme 14α-demethylase (CYP51), which is vital for ergosterol biosynthesis in fungi. mdpi.com Molecular docking studies of 1,2,4-triazole derivatives containing amino acid fragments have shown a strong binding affinity to CYP51. mdpi.com This interaction is a cornerstone of the antifungal activity of many triazole-based drugs.
For anticancer applications, specific pharmacophoric features have been identified for activity against various cancer cell lines. For instance, in a series of 1,2,4-triazole derivatives designed as anti-breast cancer agents, specific pharmacophore sites were identified, though not detailed in the abstract. researchgate.net In another study on anti-tumor 1,2,4-triazole derivatives, compound HB5, which was highly selective against Hep G2 cancer cells, was found to inhibit EGFR tyrosine kinase activity. pensoft.net This suggests that the ability to interact with the EGFR kinase domain is a key pharmacophoric requirement for the observed anticancer effect. The molecule's structure allows it to induce apoptosis and arrest the cell cycle in the S and G2/M phases. pensoft.net
The table below outlines key pharmacophoric features identified for different biological activities of 1,2,4-triazole analogs.
| Biological Activity | Target | Key Pharmacophoric Features | Supporting Evidence |
| Anti-inflammatory | COX-2 | Two aromatic rings, one hydrogen bond acceptor. nih.govnih.govmdpi.com | Pharmacophore modeling and docking studies. nih.govmdpi.com |
| Antifungal | 14α-demethylase (CYP51) | 1,2,4-Triazole ring capable of binding to the enzyme's active site. mdpi.com | Molecular docking studies. mdpi.com |
| Anticancer (Hep G2) | EGFR Tyrosine Kinase | Structural motifs enabling inhibition of EGFR tyrosine kinase. pensoft.net | Enzyme inhibition assays and flow cytometry. pensoft.net |
Applications in Materials Science Utilizing 3 Methyl 5 Phenyl 1h 1,2,4 Triazole Systems
Organic Electronics and Optoelectronics
Derivatives of 3-methyl-5-phenyl-1H-1,2,4-triazole are increasingly utilized in organic electronic devices where precise control over charge transport and energy levels is paramount. The inherent electron-deficient nature of the 1,2,4-triazole (B32235) moiety makes these compounds particularly suitable for roles requiring efficient electron transport or injection.
Electron Transport and Hole Blocking Materials in Organic Light Emitting Diodes (OLEDs, PHOLEDs)
In the architecture of Organic Light Emitting Diodes (OLEDs) and Phosphorescent OLEDs (PHOLEDs), maintaining a balance of charge carriers (holes and electrons) within the emissive layer is crucial for achieving high efficiency. The 1,2,4-triazole ring is a well-established electron-deficient system, and its incorporation into organic molecules can impart excellent electron-transporting and hole-blocking properties.
Researchers have successfully synthesized iridium(III) complexes incorporating a derivative of the target compound for use in highly efficient blue PHOLEDs. One such complex, fac‐tris(1‐(2,6‐diisopropylphenyl)‐3‐methyl‐5‐phenyl‐1H‐1,2,4 triazolyl)iridium(III)) (TzIr), was developed as a blue-phosphorescent emitter. nih.gov Devices using this complex demonstrated outstanding performance, achieving a high external quantum efficiency (EQE) of 27.8% and a current efficiency of 38.7 cd/A, with excellent color purity. nih.gov The success of this material underscores the potential of this compound derivatives as ligands in phosphorescent emitters. nih.gov
Furthermore, copper(I) halide complexes using a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand have been developed for high-performing green-emitting OLEDs. ambeed.com These devices, which rely on thermally activated delayed fluorescence (TADF), reached a maximum external quantum efficiency of 13.4%. ambeed.com The 1,2,4-triazole derivatives often serve as the electron-transporting component in host materials, facilitating charge balance and leading to high device efficiencies.
Table 1: Performance of OLEDs Incorporating this compound Derivatives
| Device Type | Triazole-based Compound | Role | Max. External Quantum Efficiency (EQE) | Emission Color |
|---|---|---|---|---|
| PHOLED | fac‐tris(1‐(2,6‐diisopropylphenyl)‐3‐methyl‐5‐phenyl‐1H‐1,2,4 triazolyl)iridium(III)) |
Emitter | 27.8% | Blue |
| TADF-OLED | [Cu(3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole)(PPh3)2X] |
Emitter | 13.4% | Green |
Applications in Organic Photovoltaic Cells
The electron-accepting properties of the 1,2,4-triazole core are also beneficial for applications in organic photovoltaic (OPV) cells. In these devices, materials are needed to facilitate the separation of excitons (electron-hole pairs) and the subsequent transport of charges to the electrodes.
While fullerenes have traditionally been used as electron transport materials in OPVs, research into non-fullerene acceptors is a major focus. youtube.com Triazole-based structural units have been widely used to construct conjugated polymers for optoelectronic applications. acs.org A versatile synthetic approach has been developed to create a diverse set of triazole-based conjugated molecules with varying electron-accepting capabilities, leading to high open-circuit voltages and efficiencies in bulk heterojunction solar cells. acs.org
In the realm of perovskite solar cells, an advanced type of OPV, derivatives of 4-phenyl-1,2,4-triazole have been synthesized as efficient hole-transporting materials (HTMs). nih.govresearchgate.net These HTMs, which feature a donor-acceptor molecular structure, facilitate effective intramolecular charge transfer. nih.gov Perovskite cells using a triazole-based HTM named TAZ-[MeOTPATh]2 achieved a high power conversion efficiency of 14.4%, comparable to the much more expensive, commonly used HTM, spiro-OMeTAD. nih.govresearchgate.net In some device architectures, pyridyl triazole derivatives can also act as an exciton (B1674681) blocking layer, preventing quenching at the interface with the electrode and improving device performance. nii.ac.jp
Development of Bipolar Materials
Bipolar materials, which possess both electron- and hole-transporting capabilities, are highly desirable for simplifying OLED device architecture and improving performance. The strategy of combining an electron-deficient unit with an electron-donating unit within the same molecule is a common approach to creating such materials.
The electron-accepting 1,2,4-triazole moiety has been paired with the electron-donating carbazole (B46965) moiety to develop high-performance bipolar host materials for PHOLEDs. manipal.eduresearchgate.net In one study, three bipolar host materials with varying ratios of 1,2,4-triazole to carbazole were developed. manipal.edu By grafting the 1,2,4-triazole unit onto a biphenyl (B1667301) bridge connected to carbazole, researchers created materials with high triplet energies, which is essential for hosting blue phosphorescent emitters. manipal.edu A device using one of these hosts, STzDCz, achieved a maximum external quantum efficiency of 25.0% for blue emission and 20.3% for green emission. manipal.edu Another novel bipolar host material, PPHCZ, was synthesized by linking a 3-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazole moiety with a carbazole moiety. researchgate.net This material exhibited a high triplet energy level (3.01 eV) and was used to fabricate efficient blue and green PHOLEDs. researchgate.net
Table 2: Bipolar Host Materials Based on 1,2,4-Triazole for PHOLEDs
| Bipolar Host Material | Triazole/Carbazole Ratio | Max. EQE (Blue) | Max. EQE (Green) |
|---|---|---|---|
| DTzSCz | 2:1 | - | - |
| DTzDCz | 2:2 | - | - |
| STzDCz | 1:2 | 25.0% | 20.3% |
| PPHCZ | 1:1 | - | - |
Advanced Functional Materials
Beyond optoelectronics, the structural features of this compound and its isomers lend themselves to the creation of other advanced materials, including liquid crystals and components for optical technologies.
Liquid Crystalline Displays
The incorporation of heterocyclic rings into molecular structures is a key strategy for designing new liquid crystalline (LC) materials. manipal.eduresearchgate.net The introduction of heteroatoms and the resulting changes in molecular shape, polarity, and polarizability can lead to novel mesomorphic properties. cnrs.frarid.my Although five-membered rings like 1,2,4-triazole are not perfectly linear, which can disfavor the formation of liquid crystal phases, their derivatives have been successfully designed as mesogenic materials. cnrs.fr
Reviews on the topic highlight the comprehensive research into the relationship between the molecular structure of 1,2,4-triazole derivatives and their liquid crystalline properties. manipal.eduresearchgate.net The position of the nitrogen atoms and the availability of their lone pair electrons can enhance attractive forces and promote the layer formation necessary for mesophases. researchgate.net Researchers have synthesized series of compounds containing a 4H-1,2,4-triazol-3-thiol unit that display nematic and smectic A mesophases. arid.my The design of mesogens based on the triazole core holds significant promise for creating new functional materials with controllable supramolecular packing. manipal.eduresearchgate.net
Optical Waveguide Technologies
Optical waveguides are structures that guide light, and organic molecules that can self-assemble into organized architectures are promising candidates for creating such devices. It has been demonstrated that ribbon-like supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles can function as optical waveguides that propagate photoluminescence. youtube.com
Additionally, triazole derivatives have been integrated into polymer-based optical waveguides for sensing applications. An optical waveguide sensor was developed using a polymer core that incorporated an iron-amino-triazole molecular complex. dntb.gov.ua This complex undergoes a reversible spin transition with temperature, which alters the refractive index of the waveguide core, allowing for temperature sensing by measuring the change in output light power. dntb.gov.ua Furthermore, theoretical and experimental studies have shown that N-phenylpropanamide derivatives of 1,2,4-triazole exhibit significant nonlinear optical (NLO) properties, suggesting their potential for use in fabricating materials for various optoelectronic and photonic technologies. nih.gov
High Thermal Stability Materials
Direct research on developing high thermal stability materials based on This compound is limited. However, its own thermal properties and its use as a precursor in high-temperature reactions provide some insight. The compound is a solid with a melting point of 164.5°C and a boiling point of 354.1°C, indicating a degree of thermal stability. sigmaaldrich.com
One study on the thermal rearrangement of related triazole compounds utilized This compound as a starting material. nih.gov This research involved thermolysis at a high temperature of 320°C, a process which the compound withstands to participate in the intended reaction, suggesting its stability at such temperatures. nih.gov While this demonstrates the compound's ability to endure high temperatures, it does not constitute research into its use as a primary component of a thermally stable material.
Table 1: Thermal Properties of this compound
| Property | Value |
|---|---|
| Melting Point | 164.5 °C |
| Boiling Point | 354.1 ± 25.0 °C at 760 mmHg |
Data sourced from publicly available chemical property databases. sigmaaldrich.com
Energy-Related Applications
There is no available information in the scientific literature regarding the application of This compound as an electrode material or component in supercapacitors. Research in this area often focuses on metal-organic frameworks (MOFs) and conductive polymers. While some studies have successfully used other 1,2,4-triazole linkers to create MOFs for supercapacitor electrodes, This compound has not been reported in this context.
Analytical Detection Strategies for 3 Methyl 5 Phenyl 1h 1,2,4 Triazole Derivatives
Development of Chemosensors
Chemosensors are synthetic molecules that produce a detectable signal upon binding to a specific analyte. researchgate.net Derivatives of 1,2,4-triazole (B32235) have been extensively explored for creating these sensors due to their excellent coordination capabilities. nih.gov
Derivatives of 1,2,4-triazole have shown significant promise in the detection of various metal cations. nanobioletters.com The nitrogen atoms within the triazole ring act as effective coordination sites for metal ions. researchgate.net
Iron (Fe²⁺/Fe³⁺): Triazole-containing phenylene-vinylene derivatives have demonstrated high selectivity for Fe²⁺, with a detection limit as low as 8.95 ppb. nanobioletters.com The sensing mechanism involves the interaction of the C-H hydrogen of the triazole ring with the Fe²⁺ ion. nanobioletters.com Another novel polycatenar dye based on an azobenzene (B91143) triazole ligand has been shown to be highly selective for Fe³⁺, with a responsiveness level of 7.88 × 10⁻⁷ mol/L. nanobioletters.com Furthermore, chromene-triazole-pyrimidine based chemosensors have been developed for the selective turn-off fluorescence detection of Fe³⁺. rsc.org
Copper (Cu²⁺): Naphthalene and quinoline-linked ferrocene (B1249389) receptors incorporating a triazole moiety have exhibited binding properties towards Cu(II) ions. nanobioletters.com The interaction is believed to occur through the oxygen and nitrogen atoms of the triazole and quinoline (B57606) rings. nanobioletters.com A chalcone-based 1,2,3-triazole derivative has also been reported as an effective sensor for Cu(II) ions. nih.gov
Lead (Pb²⁺): A water-soluble bis-Schiff base chemosensor with a triazole moiety has been developed for the sensitive and selective detection of Pb²⁺ ions. rsc.org This sensor demonstrates both colorimetric and "turn-on" fluorescence responses. rsc.org Chalcone-based 1,2,3-triazole derivatives have also been implemented as effective sensors for Pb(II) ions. nih.gov
Other Metal Cations: Triazole derivatives have also been developed for the detection of other metal cations, including mercury (Hg²⁺), chromium (Cr³⁺), europium (Eu³⁺), and aluminum (Al³⁺). nanobioletters.com For instance, a sensor based on [4-(1-(2-(2,4-dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl)-5-methyl-1-phenyl-1H-1,2,3-triazole] can detect chromium. nanobioletters.com
Table 1: Selected 1,2,4-Triazole Derivatives for Metal Cation Sensing
| Derivative Type | Target Cation(s) | Detection Method | Limit of Detection (LOD) | Reference |
| Phenylene-vinylene triazole | Fe²⁺ | Not specified | 8.95 ppb | nanobioletters.com |
| Azobenzene triazole | Fe³⁺ | Not specified | 7.88 × 10⁻⁷ mol/L | nanobioletters.com |
| Chromene-triazole-pyrimidine | Fe³⁺ | Fluorescence (turn-off) | Extremely low | rsc.org |
| Naphthalene/quinoline-linked ferrocene triazole | Cu²⁺ | Absorbance, Fluorescence | Not specified | nanobioletters.com |
| Chalcone-based 1,2,3-triazole | Cu²⁺, Pb²⁺ | UV-Vis Spectroscopy | 110 µM (Cu²⁺), 100 µM (Pb²⁺) | nih.gov |
| Bis-Schiff base triazole | Pb²⁺ | Colorimetric, Fluorescence (turn-on) | 1.0 × 10⁻⁹ M | rsc.org |
| Hydrazone-based triazole | Cr³⁺ | Not specified | 0-20 ppm | nanobioletters.com |
Beyond metal cations, 1,2,4-triazole-based chemosensors have been engineered to detect other specific analytes.
Ammonia (B1221849): A sensor utilizing a [4-(1-(2-(2,4-dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl)-5-methyl-1-phenyl-1H-1,2,3-triazole] structure has been shown to effectively detect ammonia with a detection limit in the range of 0-20 ppm. nanobioletters.com The interaction mechanism for ammonia detection has also been studied using density functional theory for compounds like 3-nitro-1,2,4-triazole-5-one. researchgate.net
Chromium: The same hydrazone-based sensor mentioned for ammonia detection is also capable of sensing chromium within a similar detection limit range. nanobioletters.com Additionally, a TADA@AuNPs sensor has been reported to detect Cr³⁺ with a detection limit of 5.89µM. nanobioletters.com
Iron: As detailed in the previous section, various triazole derivatives have been synthesized for the selective detection of both Fe²⁺ and Fe³⁺ ions, utilizing different sensing platforms and mechanisms. nanobioletters.comrsc.org Iron(II) complexes with N4-substituted-3,5-di(2-pyridyl)-1,2,4-triazole ligands have been synthesized and characterized, providing insights into the coordination chemistry relevant to sensing applications. nih.gov
Spectroscopic Detection Methods
Spectroscopic techniques are central to the function of chemosensors, providing the means to observe and quantify the interaction between the sensor molecule and the analyte.
Colorimetric sensors are particularly advantageous as they allow for the detection of analytes via a color change that can often be observed with the naked eye. nanobioletters.com This makes them suitable for rapid and simple qualitative or semi-quantitative analysis.
A notable example is a triazole carboxylic acid functionalized gold nanoparticle-based sensor which provides a colorimetric response for the detection of specific analytes. nanobioletters.com Similarly, a bis-Schiff base chemosensor containing a triazole moiety exhibits a discernible color change from yellow to colorless in the presence of Pb²⁺ ions. rsc.org The color change is attributed to a strong blue shift in the absorption spectrum upon complexation. rsc.org A phenyl thiadiazole-based Schiff base chemosensor has also been developed for the colorimetric detection of Al³⁺. rsc.org
Fluorescence-based sensors are highly sensitive and are widely used for quantitative analysis, especially in biological samples. nanobioletters.com These sensors operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET).
A triazole-based bis-Schiff base chemosensor acts as a "turn-on" fluorescent sensor for Pb²⁺. rsc.org In the absence of the ion, the fluorescence is quenched, and upon binding, the fluorescence is restored. rsc.org The fluorescence quenching and enhancement are often governed by the chelation-enhanced fluorescence (CHEF) effect or the inhibition of PET processes. researchgate.netacs.org For instance, a 1,2,3-triazole derivative with a phenol (B47542) moiety (PTP) exhibits "turn-on" fluorescence upon sensing fluoride (B91410) ions, which is then quenched ("turn-off") by the addition of metal ions like Cu²⁺ and Zn²⁺. nih.gov
Table 2: Spectroscopic Detection Methods for 1,2,4-Triazole Derivatives
| Detection Method | Analyte | Sensor Type | Observed Change | Reference |
| Colorimetric | Pb²⁺ | Bis-Schiff base triazole | Yellow to colorless | rsc.org |
| Colorimetric | Al³⁺ | Phenyl thiadiazole-based Schiff base | Not specified | rsc.org |
| Fluorescence (Turn-on) | Pb²⁺ | Bis-Schiff base triazole | Fluorescence enhancement | rsc.org |
| Fluorescence (Turn-on/off) | F⁻, Cu²⁺, Zn²⁺ | Phenol-substituted 1,2,3-triazole | On with F⁻, Off with Cu²⁺/Zn²⁺ | nih.gov |
| Fluorescence (Turn-off) | Fe³⁺ | Chromene-triazole-pyrimidine | Fluorescence quenching | rsc.org |
Mechanistic Understanding of Sensing Abilities
The sensing ability of 1,2,4-triazole derivatives is rooted in the specific interactions between the sensor molecule and the analyte, which trigger a measurable photophysical response. nanobioletters.com The primary binding site is often the triazole ring itself, with its nitrogen atoms coordinating with metal cations or forming hydrogen bonds with anions. nanobioletters.comresearchgate.net
The mechanism often involves processes like intramolecular charge transfer (ICT). nanobioletters.com For example, in a polycatenar dye based on an azobenzene triazole, the sensing of Fe³⁺ is attributed to ICT. nanobioletters.com In fluorescent sensors, photoinduced electron transfer (PET) is a common mechanism. researchgate.net The binding of an analyte can inhibit the PET process, leading to an enhancement of fluorescence (a "turn-on" response). researchgate.netacs.org
For colorimetric sensing, the binding event alters the electronic structure of the chromophore, leading to a shift in the absorption spectrum. rsc.org For instance, the complexation of Pb²⁺ with a triazole-based Schiff base enhances the ICT process in the ground state, causing a color change. rsc.org In the excited state, both PET and ICT effects can contribute to the fluorometric response. rsc.org The binding mechanism is often a complex interplay of these photophysical processes, and the specific design of the triazole derivative determines which mechanism will dominate for a particular analyte. researchgate.netrsc.org
Environmental Fate and Biotransformation Pathways of 1,2,4 Triazole Derivatives
Environmental Degradation Pathways
The degradation of 1,2,4-triazole (B32235) derivatives in the environment is governed by both abiotic (non-biological) and biotic (biological) mechanisms. The rate and extent of degradation are influenced by a variety of factors including the specific chemical structure of the derivative, soil type, pH, temperature, and the presence of light and microorganisms. researchgate.net
Abiotic Degradation in Soil and Aquatic Systems
Abiotic degradation encompasses processes such as hydrolysis and photolysis. Hydrolysis, the reaction with water, is generally a slow process for many 1,2,4-triazole fungicides. For instance, the hydrolysis half-lives of epoxiconazole (B1671545), tebuconazole, and flutriafol (B1673497) can range from 120 to 257 days depending on the pH of the water. researchgate.net The stability of the 1,2,4-triazole ring itself is notable, as it is generally resistant to hydrolysis under typical environmental conditions. epa.govresearchgate.net
Photolysis, or degradation by sunlight, can be a more significant pathway for some triazole derivatives. The photolysis half-life of epoxiconazole has been reported to be as short as 0.68 hours, while for other compounds like flutriafol, it can be much longer at 9.30 hours. researchgate.net However, the basic 1H-1,2,4-triazole molecule does not undergo significant direct photolysis in sunlight, and the presence of substances like humic acid does not substantially increase its degradation through indirect photochemical reactions. epa.gov
| Compound | Degradation Process | Half-Life | Conditions |
| Epoxiconazole | Photolysis | 0.68 hours | - |
| Tebuconazole | Photolysis | 2.35 hours | - |
| Flutriafol | Photolysis | 9.30 hours | - |
| Epoxiconazole | Hydrolysis | 120-151 days | pH 4.0-9.0, 25°C |
| Tebuconazole | Hydrolysis | 187-257 days | pH 4.0-9.0, 25°C |
| Flutriafol | Hydrolysis | 182-204 days | pH 4.0-9.0, 25°C |
| 1H-1,2,4-triazole | Hydrolysis | > 30 days | pH 5, 7, 9, 25°C |
| This table presents data on the abiotic degradation of various 1,2,4-triazole derivatives. |
Microbial Degradation and Bioremediation Potential
Microbial activity is a crucial factor in the breakdown of 1,2,4-triazole derivatives in the soil. nih.gov Several bacterial strains have been identified that can degrade these compounds, often using them as a source of carbon and nitrogen. nih.govnih.gov For example, bacteria from the genera Klebsiella, Pseudomonas, and Citrobacter have been shown to degrade common triazole fungicides like hexaconazole, difenoconazole, and propiconazole. nih.gov The efficiency of this degradation can be significant, with some bacterial consortia achieving 85.83% to 96.59% degradation of these fungicides in a soil-plant system within 45 days. nih.govnih.gov
However, the parent 1H-1,2,4-triazole ring is known to be highly persistent and recalcitrant to biodegradation under many conditions. researchgate.net Some studies have shown that co-metabolic processes, such as nitrification, can enhance the biodegradation of 1H-1,2,4-triazole. researchgate.net The potential for bioremediation, using microorganisms to clean up contaminated environments, is an area of active research. The isolation of specific microbial strains capable of degrading these compounds offers promise for developing effective bioremediation strategies. nih.govchemimpex.com
Metabolite Formation and Interconversion
The degradation of 1,2,4-triazole fungicides leads to the formation of various metabolites, with the triazole ring often remaining intact. fao.orgepa.gov Understanding the identity and behavior of these metabolites is critical for a complete environmental risk assessment.
Formation of Triazole Alanine (B10760859) and Triazole Acetic Acid as Metabolites
In plant systems, a common metabolic pathway involves the conjugation of the 1,2,4-triazole moiety to serine, forming triazole alanine. epa.gov This can be further oxidized to produce triazole acetic acid. epa.gov These two compounds, triazole alanine and triazole acetic acid, are considered the primary terminal forms of the triazole ring in plants. fao.orgepa.gov The formation of these metabolites is dependent on the specific parent triazole pesticide. epa.govepa.gov 1,2,4-triazole itself is more commonly associated with metabolism in animals. fao.org
Stability and Persistence of Degradates
The metabolites of 1,2,4-triazole derivatives, particularly the parent 1H-1,2,4-triazole, can be more persistent in the environment than the original fungicide. nih.gov 1H-1,2,4-triazole is not readily biodegradable and has a long half-life in the environment. epa.govresearchgate.net Studies have shown that it is stable in water at various pH levels for extended periods. epa.gov The persistence of these degradates raises concerns about their long-term environmental impact and potential for accumulation. researchgate.net For instance, the degradation half-life of the pharmaceutical azole fungicide fluconazole (B54011) can range from two weeks to a year, while its transformation product, 1,2,4-triazole, has an estimated environmental half-life of one to three years. nih.gov
| Compound | Persistence/Half-Life | Environment |
| 1H-1,2,4-triazole | Minimal degradation (1%) after 28 days | Modified Zahn-Wellens Test |
| Epoxiconazole | 58.2 - 72.9 days | Red soil |
| Tebuconazole | 182 - 365 days | Paddy soil |
| Flutriafol | 102 - 161 days | Black soil |
| Triadimenol | 79 days | Clay-loam soil |
| Flutriafol | 136 days | Clay-loam soil |
| This table illustrates the persistence of various 1,2,4-triazole compounds in different soil types. researchgate.netepa.govresearchgate.net |
Environmental Mobility and Leaching Potential
The mobility of 1,2,4-triazole derivatives and their metabolites in the soil determines their potential to leach into groundwater. nih.gov The parent fungicides themselves are often relatively immobile in soil. nih.govresearchgate.net However, their major degradation product, 1,2,4-triazole, is more polar and has been detected in aquatic environments, indicating a higher mobility. researchgate.net
Studies have shown that 1,2,4-triazole can leach from agricultural fields where triazole fungicides have been applied. nih.govresearchgate.net Although the total amount of the applied fungicide that leaches as 1,2,4-triazole may be a small percentage, the concentrations in the leachate can still exceed regulatory limits for drinking water in some regions. nih.gov The leaching potential is influenced by factors such as soil type, rainfall, and agricultural practices. researchgate.net Screening indices like the GUS (Groundwater Ubiquity Score) often classify many triazole fungicides as mobile or very mobile compounds, suggesting a risk of groundwater contamination. researchgate.net
Soil Adsorption and Desorption Characteristics
The mobility of 1,2,4-triazole derivatives in the soil environment is largely governed by their adsorption and desorption characteristics. These properties are influenced by the specific chemical structure of the derivative, as well as soil composition, organic matter content, and pH.
Generally, 1,2,4-triazole and its derivatives are considered to have low to moderate adsorption in soil. For instance, studies on several widely used triazole fungicides have shown low adsorption in soil, which is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value suggests a higher potential for leaching. For example, some triazole fungicides exhibit log Koc values equal to or less than 2.5, indicating weak retention by soil particles. researchgate.net
The persistence of these compounds in soil can also be significant. Half-lives for some triazole fungicides have been observed to range from 79 to 136 days, indicating moderate to high persistence. researchgate.net This persistence, combined with low adsorption, increases the likelihood of these compounds remaining available in the soil solution for longer periods, and thus being susceptible to transport.
Table 1: Leaching Potential of Selected Triazole Fungicides
| Fungicide | Log Koc | Half-life (days) in soil | Leaching Percentage (%) |
| Flutriafol | ≤ 2.5 | 136 | 17 |
| Myclobutanil (B1676884) | ≤ 2.5 | - | 26 |
| Triadimenol | ≤ 2.5 | 79 | 12 |
Source: Data compiled from a study on the leachability of triazole fungicides. researchgate.net Note: This data is for related triazole fungicides and not for 3-methyl-5-phenyl-1H-1,2,4-triazole.
Surface and Groundwater Contamination Concerns
The combination of persistence in soil and low to moderate adsorption creates a significant risk for the contamination of both surface and groundwater by 1,2,4-triazole derivatives. When these compounds are applied to agricultural land, they can be transported into water bodies through various pathways, including leaching through the soil profile into groundwater and surface runoff into rivers and streams.
The common degradation product of many triazole fungicides, 1,2,4-triazole, is of particular concern due to its high mobility and persistence. researchgate.net Its detection in groundwater is an indicator of the leaching potential of the parent fungicides. researchgate.net Studies have shown that 1,2,4-triazole can leach into groundwater at concentrations that may exceed regulatory limits for drinking water in some regions. researchgate.net
For example, research on the leaching of triazole fungicides from treated seeds has demonstrated that while the parent compounds may be relatively immobile, their degradation to 1,2,4-triazole can lead to its presence in leachate. researchgate.net In some experiments, concentrations of 1,2,4-triazole in column leachates reached up to 0.8 µg/L. researchgate.net The concentrations of leached fungicides like triadimenol, flutriafol, and myclobutanil have also been found to be higher than the maximum admissible concentration of 0.1 µg L−1 established by the European Union for groundwater. researchgate.net
The presence of a phenyl group in this compound could potentially alter its water solubility and mobility compared to other triazoles. However, without specific studies, it is prudent to consider that it may also pose a risk of water contamination, similar to other compounds in its class.
Ecotoxicological Implications of Environmental Metabolites
The biotransformation of 1,2,4-triazole derivatives in the environment can lead to the formation of metabolites with their own toxicological profiles. The primary metabolite of concern for many triazole fungicides is 1,2,4-triazole itself.
Studies on the ecotoxicology of 1,2,4-triazole have revealed potential risks to various non-target organisms. In aquatic ecosystems, triazole fungicides and their metabolites can have adverse effects on organisms. For instance, some triazole derivatives have been shown to be toxic to aquatic bacteria. core.ac.uk
The specific ecotoxicological profile of metabolites of this compound is not documented in available literature. However, it is plausible that its degradation could also lead to the formation of 1,2,4-triazole, thereby sharing the same ecotoxicological concerns. The degradation pathway could also potentially involve the cleavage of the phenyl and methyl groups, leading to other intermediate metabolites whose environmental impact would require further investigation.
Conclusion and Future Research Directions
Summary of Key Research Advancements for 3-Methyl-5-Phenyl-1H-1,2,4-Triazole
Research into this compound and its related derivatives has underscored the versatility of the 1,2,4-triazole (B32235) scaffold in medicinal chemistry and material science. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a pharmacologically significant structure due to its ability to engage in various biological interactions. chemmethod.comnih.gov Derivatives of this core structure are known to exhibit a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov
Key advancements have been made in the synthesis of substituted 1,2,4-triazoles. For instance, a novel method for synthesizing 5-methyl-3-phenyl-1-tosyl-1,2,4-triazole has been reported, achieving a 90% yield. tandfonline.com This highlights the progress in developing efficient synthetic routes to access these compounds. The broad biological potential of the 1,2,4-triazole core is well-documented, with various derivatives being investigated for therapeutic applications. frontiersin.orgzsmu.edu.ua For example, numerous studies have focused on creating hybrid molecules that incorporate the 1,2,4-triazole moiety to enhance their therapeutic efficacy against various diseases, including cancer and microbial infections. nih.govglobalresearchonline.netrsc.org
Remaining Challenges and Knowledge Gaps in Triazole Research
Despite significant progress, several challenges and knowledge gaps persist in the field of 1,2,4-triazole research. A primary challenge is the emergence of drug resistance, particularly in antifungal and antibacterial applications. nih.gov The mechanisms of resistance can be complex, often involving mutations in the target enzymes. nih.gov For this compound specifically, there is a need for more extensive research to fully characterize its complete biological activity profile and to understand its specific mechanisms of action.
Furthermore, while many synthetic methods for 1,2,4-triazoles exist, the development of more sustainable and atom-economical processes remains a key objective. frontiersin.orgresearchgate.net There is a continuous need for synthetic strategies that are not only high-yielding but also environmentally benign. Another significant gap is the comprehensive toxicological profiling of many triazole derivatives. While their therapeutic potential is widely explored, a thorough understanding of their long-term effects and potential off-target interactions is often lacking, which can hinder their clinical translation. nih.gov
Emerging Trends and Prospective Research Avenues
The future of research on this compound and related compounds is promising, with several emerging trends pointing toward new discoveries and applications.
The development of innovative synthetic methods is a major trend in triazole chemistry. Researchers are increasingly focusing on green chemistry principles, utilizing techniques such as microwave-assisted and ultrasound-assisted synthesis to create 1,2,4-triazole derivatives. mdpi.com These methods offer advantages like reduced reaction times, higher yields, and lower energy consumption. mdpi.com One-pot, multi-component reactions are also gaining traction as they provide a streamlined and efficient way to construct complex triazole structures from simple starting materials. researchgate.netisres.org The use of novel catalysts, including copper-based systems and even metal-free approaches, is being explored to enhance the regioselectivity and efficiency of triazole synthesis. frontiersin.orgnih.gov For instance, copper-catalyzed methods have been pivotal in the synthesis of various triazole isomers. nih.gov The table below showcases some of the modern synthetic approaches being developed.
| Synthetic Approach | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Faster reaction rates, higher yields, improved purity. mdpi.com |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote reactions. | Enhanced reaction speed, milder conditions. mdpi.com |
| One-Pot Multi-Component Reactions | Combines multiple reactants in a single step. | Increased efficiency, reduced waste, simplified procedures. isres.org |
| Green Catalysis | Utilizes environmentally friendly catalysts (e.g., ionic liquids, plant-based nanoparticles). | Sustainability, reduced toxicity, potential for catalyst recycling. mdpi.com |
Computational tools are becoming indispensable in the design and discovery of new triazole-based compounds. nih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are being used to predict the biological activity of novel derivatives and to understand their interactions with specific biological targets. mdpi.comtandfonline.com This in silico approach allows for the rational design of molecules with enhanced potency and selectivity, thereby reducing the time and cost associated with traditional trial-and-error screening. nih.gov Molecular dynamics simulations further help in understanding the stability of ligand-protein complexes, providing valuable insights into the mechanism of action. tandfonline.com This computational-led strategy is crucial for identifying promising candidates for further synthesis and biological evaluation. mdpi.com
While the antifungal properties of triazoles are well-established, research is expanding to explore new biological targets. researchgate.netnih.gov The 1,2,4-triazole scaffold is being investigated for its potential against a diverse range of diseases, including cancer, tuberculosis, and viral infections. nih.govnih.gov A key area of future research will be the elucidation of the precise mechanisms by which these compounds exert their effects. For example, in cancer therapy, triazole derivatives are being designed to inhibit specific enzymes like aromatase, which is involved in estrogen biosynthesis. nih.gov The ability of the triazole ring's nitrogen atoms to coordinate with metal ions in enzyme active sites is a key feature being exploited in the design of new inhibitors. nih.govnih.gov Research is also focusing on developing triazole-based compounds as treatments for parasitic diseases like Chagas disease and leishmaniasis. nih.gov
Beyond pharmaceuticals, 1,2,4-triazole derivatives are finding applications in material science. nih.govchemimpex.com Their unique chemical structure makes them suitable for use as corrosion inhibitors, where they can form a protective layer on metal surfaces. biosynth.com They are also being explored as building blocks for advanced polymers and coatings, potentially enhancing the thermal stability and durability of these materials. chemimpex.com The ability of triazoles to form stable complexes with metal ions opens up possibilities for their use in catalysis and as functional components in coordination polymers and metal-organic frameworks (MOFs).
Sustainable and Eco-Friendly Applications of Triazole Compounds
The pursuit of sustainable technologies has highlighted the importance of versatile chemical scaffolds like triazoles. These nitrogen-containing heterocyclic compounds are at the forefront of green chemistry initiatives due to their wide-ranging applications and the increasing development of environmentally benign synthesis methods. While direct research on the sustainable applications of This compound is limited, the broader class of 1,2,4-triazole derivatives showcases significant potential in eco-friendly innovations, from preventing material degradation to advancing sustainable agriculture and developing biodegradable materials.
The core 1,2,4-triazole ring, with its unique electronic properties and ability to coordinate with metals, is central to these functions. The presence of substituents, such as the methyl and phenyl groups in the target compound, can further modulate these properties, influencing their efficacy and specificity in various applications.
Corrosion Inhibition: A Green Approach to Metal Protection
One of the most significant sustainable applications of triazole derivatives is in the prevention of corrosion, a natural process that leads to enormous material and economic losses. Traditional corrosion inhibitors are often toxic and pose environmental risks. Triazole compounds have emerged as effective, less toxic, and environmentally friendly alternatives for protecting various metals, including mild steel and copper, in acidic and saline environments. nih.govnih.gov
The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective film that shields the metal from corrosive agents. nih.govresearchgate.net This adsorption is facilitated by the presence of nitrogen heteroatoms, π-electrons in the triazole ring, and other functional groups within the molecule. nih.gov
Research on compounds structurally similar to this compound demonstrates their potential as powerful corrosion inhibitors. For example, 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTAT) has shown excellent performance in protecting mild steel in sulfuric acid and copper in sodium chloride solutions. researchgate.netuniv-batna2.dzresearchgate.net Studies have reported high inhibition efficiencies, which increase with the concentration of the inhibitor. univ-batna2.dzresearchgate.net Similarly, other substituted triazoles have been investigated, showing that modifications to the triazole core can enhance their protective properties. nih.gov
Table 1: Corrosion Inhibition Efficiency of Phenyl-Substituted Triazole Derivatives on Mild Steel in 0.5M H₂SO₄
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | 0.5 | 91.6 | researchgate.net |
Advances in Green Synthesis of Triazoles
The principles of green chemistry are increasingly being applied to the synthesis of triazole compounds, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.govwordpress.com Traditional synthesis methods often require harsh conditions and toxic catalysts. In contrast, modern, sustainable approaches include metal-free synthesis, reactions in aqueous media, and the use of microwave or ultrasound assistance to accelerate reactions. nih.govmdpi.com
A notable development is the efficient, metal-free, continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid , a compound structurally related to this compound. rsc.org This method is atom-economical, highly selective, and environmentally benign as it avoids chromatographic purification and the isolation of hazardous intermediates. rsc.org Such protocols are crucial for the large-scale, sustainable production of triazole derivatives for various applications. rsc.orgorganic-chemistry.org
Sustainable Agriculture
Triazole compounds play a vital role in modern agriculture, primarily as fungicides. acs.orgchemimpex.com They are effective against a broad spectrum of fungal diseases that can devastate crops, thereby helping to ensure food security. acs.org3-Methyl-1H-1,2,4-triazole , for instance, is utilized for its fungicidal properties, highlighting the role of this structural class in crop protection. chemimpex.com
The focus in this area is on developing new triazole-based agents that are more targeted, require lower application rates, and have a more favorable environmental profile to minimize their impact on non-target organisms and ecosystems. Research into novel 1,2,4-triazole derivatives has led to the development of efficient bactericides against significant plant pathogens like Xanthomonas oryzae pv. oryzae, which affects rice crops. researchgate.net
Biodegradable Polymers and Materials
The development of biodegradable polymers from renewable resources is a key goal of sustainable chemistry, aiming to reduce the environmental burden of petroleum-based plastics. Triazole chemistry, particularly the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry," provides a highly efficient and environmentally friendly method for creating polymers. researchgate.net
Researchers have successfully synthesized novel poly(ester triazole)s from renewable resources like carbohydrates. researchgate.net These polymers are not only derived from sustainable feedstocks but are also designed to be hydrolytically degradable, breaking down under mild conditions. researchgate.net The triazole ring, formed during the polymerization process, contributes to the stability and properties of the resulting material. While direct incorporation of this compound into polymers is not widely documented, the general applicability of triazole-forming reactions in polymer science suggests a potential future application in creating novel, functional, and degradable materials. researchgate.netnih.gov
Q & A
Q. What are the common synthetic routes for 3-methyl-5-phenyl-1H-1,2,4-triazole, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves cyclization reactions or functionalization of pre-existing triazole scaffolds. Key steps include:
- Cyclocondensation: Reacting thiosemicarbazides with carboxylic acid derivatives under acidic conditions.
- Substitution: Introducing methyl and phenyl groups via alkylation or aryl coupling reactions.
- Optimization: Adjusting temperature (80–120°C), solvent (ethanol, DMF), and catalysts (e.g., p-toluenesulfonic acid) to improve yield. Monitor reaction progress using TLC (Rf = 0.5 in ethyl acetate/hexane) and purify via recrystallization (ethanol/water) .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Monitoring Method | Yield (%) |
|---|---|---|---|
| Cyclization | Thiosemicarbazide, HCl (reflux) | TLC (Rf 0.5) | 65–75 |
| Methylation | CH₃I, K₂CO₃, DMF (80°C) | NMR (δ 2.5 ppm, singlet) | 85 |
Q. How is the molecular structure of this compound determined experimentally?
Methodological Answer: X-ray crystallography is the gold standard:
- Crystal Growth: Dissolve the compound in a solvent (e.g., DMSO) and allow slow evaporation.
- Data Collection: Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to measure Bragg reflections.
- Refinement: Employ SHELXL for structure solution and refinement. Key parameters: R-factor < 0.05, hydrogen bonding networks analyzed via Mercury or OLEX2 .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis.
- Exposure Control: Avoid inhalation (use N95 masks) and skin contact (wash with soap/water).
- Spill Management: Collect solids with a brush, neutralize liquids with inert adsorbents (e.g., vermiculite).
- Storage: Keep in airtight containers at 2–8°C, away from oxidizers .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR: ¹H NMR (δ 7.2–7.6 ppm for aromatic protons, δ 2.4 ppm for methyl group).
- IR: Peaks at 3100 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N triazole ring).
- Mass Spec: Molecular ion peak at m/z 175 [M+H]⁺.
- Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values .
Q. How do physical properties (e.g., melting point) vary with purity?
Methodological Answer:
- Purification: Recrystallize twice from ethanol/water (1:1).
- Melting Point: Pure samples melt sharply at 145–147°C (uncorrected). Impurities broaden the range (>5°C span).
- TGA/DSC: Use thermal analysis to detect decomposition events (e.g., >200°C) .
Advanced Research Questions
Q. How can contradictory literature data on bioactivity or synthesis yields be resolved?
Methodological Answer:
- Reproduce Experiments: Standardize solvents, catalysts, and equipment (e.g., microwave vs. conventional heating).
- Statistical Analysis: Apply ANOVA to compare yields across studies; identify outliers via Grubbs’ test.
- Meta-Analysis: Use tools like RevMan to aggregate data and assess heterogeneity .
Q. What strategies optimize reaction conditions for high-yield synthesis?
Methodological Answer:
- DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading using a factorial design.
- In Situ Monitoring: Use ReactIR to track intermediate formation.
- Microwave Assistance: Reduce reaction time (30 min vs. 6 hours) and improve yield by 15–20% .
Q. How to design bioactivity assays targeting enzyme inhibition?
Methodological Answer:
- Target Selection: Focus on enzymes like CYP450 or kinases (common triazole targets).
- Assay Protocol:
- Kinetic Analysis: Measure IC₅₀ via fluorescence quenching (λₑₓ = 280 nm, λₑₘ = 340 nm).
- Docking Studies: Use AutoDock Vina to predict binding modes to the active site.
- Validation: Compare with positive controls (e.g., ketoconazole for CYP450) .
Q. How to analyze hydrogen bonding networks in crystallographic data?
Methodological Answer:
Q. What advanced refinement techniques improve crystallographic models?
Methodological Answer:
Q. Table 2: Software Tools for Crystallography
| Task | Software | Key Features |
|---|---|---|
| Refinement | SHELXL | Robust for small molecules, handles twinning |
| Visualization | Mercury | Hydrogen bond analysis, packing diagrams |
| Validation | PLATON | Detects crystallographic issues |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
